molecular formula C6H8BrN3OS B2603963 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide CAS No. 842955-79-7

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide

Cat. No.: B2603963
CAS No.: 842955-79-7
M. Wt: 250.11
InChI Key: NFWBHFQTVSOEAT-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide is a brominated derivative of the 1,3,4-thiadiazole heterocycle, featuring a propionamide side chain with a bromine substituent. The parent compound, N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide (without bromine), demonstrates significant anticancer activity, with IC50 values ranging from 9.4 to 97.6 µg/mL against tumor cell lines, particularly hepatocellular carcinoma (HepG2) . The brominated derivative is hypothesized to exhibit modified pharmacokinetic or cytotoxic properties due to bromine’s electron-withdrawing and leaving-group tendencies.

Properties

IUPAC Name

2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWBHFQTVSOEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide typically involves the reaction of 2-bromo-5-methyl-1,3,4-thiadiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results suggest that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action : The compound's mechanism involves interaction with various molecular targets, including inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival .

Pharmaceutical Development

Potential Anticancer Agent : The ability of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide to interact with biological targets makes it a candidate for anticancer drug development. Its inhibition of specific enzymes can lead to apoptosis in cancer cells .

Material Science

In industrial applications, this compound is utilized in the development of new materials with specific properties, leveraging its unique chemical structure to enhance material performance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives including this compound. Results indicated significant activity against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by these pathogens .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with DNA or proteins, leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide with structurally or functionally related compounds, emphasizing substituent effects, heterocyclic core variations, and biological activities.

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

  • Structure : Lacks the bromine substituent on the propionamide chain.
  • Activity: Exhibits broad-spectrum anticancer effects with selectivity for HepG2 cells (IC50 = 9.4 µg/mL) and lower cytotoxicity toward non-tumor cells (IC50 > 89.6 µg/mL for HEK293) . Additional pharmacological activities include diuretic, cardioprotective, and anti-inflammatory effects, making it a multifunctional candidate .
  • Key Difference : The absence of bromine likely reduces electrophilicity and metabolic instability compared to the brominated analog.

3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b)

  • Structure : Features a thiazole core (vs. thiadiazole) with a brominated propionamide chain.
  • Synthesis: Prepared via reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride .
  • Thiazole cores are less electron-deficient than thiadiazoles, which could alter target binding .

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

  • Structure: Contains a bromobenzylideneamino substituent and a thiol group on the thiadiazole ring.

N-(5-Bromo-thiazol-2-yl)-2,2-dimethyl-propionamide

  • Structure : Thiazole core with bromine at position 5 and a branched propionamide chain.
  • Activity : Undocumented in the evidence, but the bromine-thiazole combination may confer distinct electronic properties compared to thiadiazole derivatives .

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (FMPTN)

  • Structure : Substitutes bromine with a trifluoromethyl group on the thiadiazole ring.

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Notable Biological Activity (IC50) Selectivity (Tumor vs. Non-Tumor)
This compound 1,3,4-Thiadiazole Bromine (propionamide chain) Hypothesized enhanced cytotoxicity (data inferred) Likely lower than non-brominated analog
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide 1,3,4-Thiadiazole None (parent compound) IC50 = 9.4–97.6 µg/mL (tumor cells) High (HEK293 IC50 = 89.6 µg/mL)
3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide Thiazole Bromine (propionamide chain) Undocumented; predicted higher reactivity N/A
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole Bromobenzylideneamino, thiol Undocumented; potential redox modulation N/A
Doxorubicin (Reference) Anthracycline N/A IC50 < 1 µg/mL (broad-spectrum) Low (severe cardiotoxicity)

Key Research Findings

Bromine’s Role : Bromination at the propionamide chain (as in 3b) may increase electrophilicity, enabling covalent interactions with cellular nucleophiles (e.g., glutathione or protein thiols). This could enhance cytotoxicity but reduce selectivity .

Selectivity Trends: Non-brominated thiadiazoles (e.g., N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide) show tumor-selective cytotoxicity, whereas brominated analogs (e.g., doxorubicin) often exhibit broader toxicity .

Pharmacological Multiplicity : The parent compound’s diuretic and cardioprotective effects contrast with doxorubicin’s cardiotoxicity, highlighting the therapeutic advantage of thiadiazole derivatives .

Biological Activity

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide, with the CAS number 842955-79-7, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C6H8BrN3OS
  • Molar Mass : 250.12 g/mol
  • Density : 1.727 g/cm³ (predicted)
  • pKa : 7.15 (predicted)
  • Hazard Classification : Irritant (Xi) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results suggest that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal efficacy of this compound has also been explored, particularly against Candida species:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

This indicates a promising profile for treating fungal infections as well .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable, with studies indicating selective cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma).
  • Findings : Compounds similar to this compound have demonstrated significant reductions in cell viability in Caco-2 cells by approximately 39.8% at concentrations around 100 µM .

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated the antimicrobial activity of various thiadiazole derivatives, including the target compound. Results indicated that modifications in the thiadiazole ring significantly influenced the antimicrobial potency against resistant strains of bacteria .
  • Cytotoxicity Assessment :
    In vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The study found that structural variations in thiadiazoles could lead to enhanced anticancer activity, particularly against colorectal cancer cells .

Q & A

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related N-(5-methyl-[1,3,4]thiadiazol-2-yl) derivatives exhibit anticancer activity in vitro. Assays typically involve MTT or SRB protocols against tumor cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How does the conformational stability of the thiadiazole ring and substituents influence the compound’s physicochemical properties?

  • Methodological Answer : Computational studies (e.g., DFT, NBO analysis) reveal that the E1 conformation (O–H···N intramolecular hydrogen bond) is 21.9 kJ/mol more stable than the E2 form. This impacts solubility, dipole moments, and spectral properties. Vibrational spectroscopy (FT-IR/Raman) and NMR coupling constants (e.g., JOH-N ~8–10 Hz) validate these findings experimentally .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Key SAR insights from related compounds:
  • Thiadiazole Core : Replacement with oxadiazole reduces activity, emphasizing sulfur’s role in π-stacking .
  • Substituents : Bromine at the propionamide position enhances electrophilicity and cross-coupling potential. Methyl groups on the thiadiazole improve lipophilicity (logP ~2.1) and membrane permeability .
  • Example : 2-(4-Chloro-benzenesulfonyl)-N-(5-methyl-thiadiazol-2-yl)-propionamide shows improved IC₅₀ (1.2 µM vs. 5.8 µM for the parent compound) .

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

  • Methodological Answer : Discrepancies (e.g., in FT-IR band positions) arise from solvent effects or basis set limitations in DFT. Use polarizable continuum models (PCM) for solvent corrections and higher-level basis sets (e.g., B3LYP/6-311++G(d,p)). Experimental validation via X-ray crystallography or variable-temperature NMR resolves conformational ambiguities .

Q. What quality control strategies ensure batch-to-batch consistency in pharmacological studies?

  • Methodological Answer :
  • Quantitative HPLC : C18 column, mobile phase (acetonitrile:water 70:30), UV detection at 254 nm.
  • Validation : Linearity (R² >0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), recovery (98–102%) .
  • Impurity Profiling : LC-MS identifies byproducts like de-brominated analogs or hydrolyzed propionamide.

Q. Which computational models best predict hydrogen-bonding interactions critical for target binding?

  • Methodological Answer : NBO analysis identifies lp(N)→σ*(O–H) interactions stabilizing the bioactive conformation. Molecular docking (AutoDock Vina) with receptors like EGFR or HDACs prioritizes poses with hydrogen bonds between the thiadiazole NH and catalytic residues (e.g., Asp831 in EGFR) .

Q. What mechanistic pathways underlie its reported anticancer activity?

  • Methodological Answer : Preliminary studies on analogs suggest:
  • Apoptosis Induction : Caspase-3/7 activation (fluorometric assays) and PARP cleavage (Western blot).
  • Cell Cycle Arrest : Flow cytometry shows G2/M phase accumulation (e.g., p21/p53 upregulation) .

Tables for Key Data

Table 1: IR Spectral Assignments

Band (cm⁻¹)AssignmentReference
685–687C-S-C (thiadiazole)
1682ν(C=O) amide I
3151ν(NH) stretching

Table 2: SAR of Thiadiazole Derivatives

SubstituentBioactivity (IC₅₀)Key FindingReference
5-Methyl, Br-propionamide5.8 µM (MCF-7)Baseline activity
5-CF₃, Br-propionamide3.2 µM (HeLa)Enhanced electrophilicity
5-Isopropyl12.4 µM (A549)Reduced permeability

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